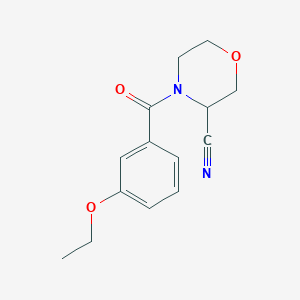

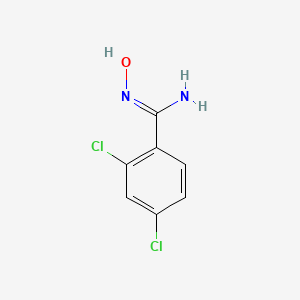

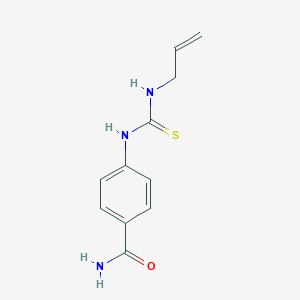

![molecular formula C17H15FN4O3 B2936376 3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-44-5](/img/structure/B2936376.png)

3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule “3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a purine ring fused with an oxazolo ring. The 2-fluorobenzyl group would be attached at the 3-position of the purine ring. The exact spatial arrangement would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the purine and oxazolo rings, as well as the fluorobenzyl group. The electron-rich nature of these rings could make the compound susceptible to electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications

Multi-Target Drugs for Neurodegenerative Diseases

Research on 8‐Benzyltetrahydropyrazino[2,1‐f]purinediones, closely related to the requested compound, highlights their design as water-soluble tricyclic xanthine derivatives for improved solubility. These compounds, including potent dual-target-directed A1/A2A adenosine receptor antagonists, exhibit promising inhibitory activity against monoamine oxidases (MAO), suggesting potential advantages for treating neurodegenerative diseases over single-target therapeutics due to their multi-target approach (Brunschweiger et al., 2014).

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Compounds based on triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. One study found that certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines. Others showed moderate anti-HIV-1 activity and significant antimicrobial effects against various pathogens, indicating their potential as lead compounds for developing new therapeutic agents (Ashour et al., 2012).

Novel Ligands for Neurodegenerative Diseases

A study on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands showcases the development of compounds combining A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B). This research underlines the synthesis of a library of 37 novel compounds, with significant findings pointing towards compounds that act as potent, selective MAO-B inhibitors, providing symptomatic relief as well as potentially disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups has revealed compounds with moderate to good inhibitory activities against DPP-IV, a therapeutic target for type 2 diabetes. One compound exhibited activity comparable to that of Sitagliptin, a positive control, demonstrating the potential of these derivatives as novel therapeutic agents for diabetes management (Mo et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRLUUCIEOYULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

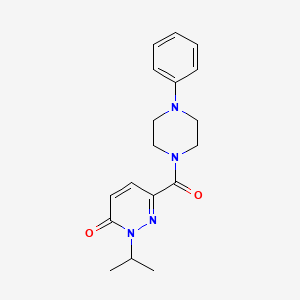

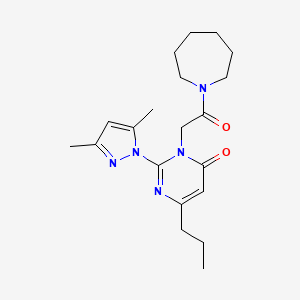

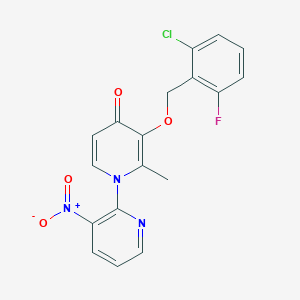

![8,11-Dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B2936294.png)

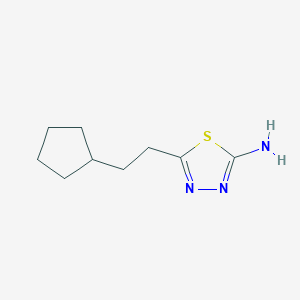

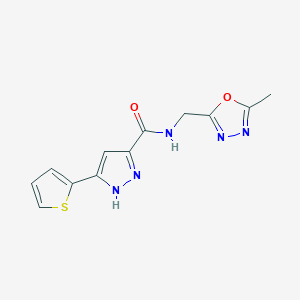

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)

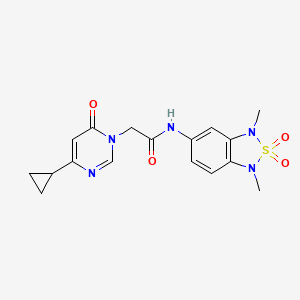

![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)